molecular formula C31H38N2O10S B12740331 3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 77942-80-4

3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B12740331
CAS No.: 77942-80-4
M. Wt: 630.7 g/mol
InChI Key: QWHPVMKZUFVMGJ-UHFFFAOYSA-N
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Description

3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves multiple steps. One common method starts with the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This reaction is carried out in an aqueous medium in the presence of a mixture of copper (II) and iron (II) salts . The resulting intermediate is then further reacted with 2-aminoethanol to introduce the bis(2-hydroxyethyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone group back to hydroquinone.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the anthraquinone moiety can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonic acid group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of anthraquinone and sulfonic acid groups, which confer distinct chemical properties and enhance its solubility and bioavailability

Properties

CAS No.

77942-80-4

Molecular Formula

C31H38N2O10S

Molecular Weight

630.7 g/mol

IUPAC Name

3-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C25H23NO7S.C6H15NO3/c1-4-25(2,3)21-16(10-7-11-18(21)34(30,31)32)33-17-12-15(27)19-20(22(17)26)24(29)14-9-6-5-8-13(14)23(19)28;8-4-1-7(2-5-9)3-6-10/h5-12,27H,4,26H2,1-3H3,(H,30,31,32);8-10H,1-6H2

InChI Key

QWHPVMKZUFVMGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C=CC=C1S(=O)(=O)O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N.C(CO)N(CCO)CCO

Origin of Product

United States

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